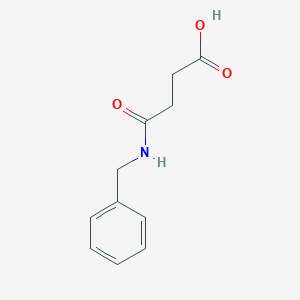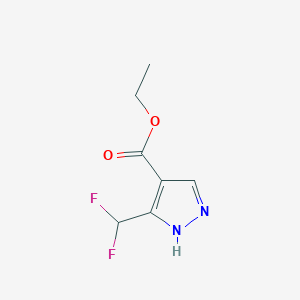
Methyl 4-(3-bromopropyl)benzoate
Übersicht
Beschreibung
“Methyl 4-(3-bromopropyl)benzoate” is a chemical compound with the CAS Number: 113100-86-0 . It has a molecular weight of 257.13 and is a liquid at room temperature .
Physical And Chemical Properties Analysis
“Methyl 4-(3-bromopropyl)benzoate” is a liquid at room temperature . It has a molecular weight of 257.13 . It is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“Methyl 4-(3-bromopropyl)benzoate” is often used in chemical synthesis . It’s a versatile reagent that can participate in various reactions to form complex molecules. For instance, it can be used in the synthesis of three-carbon-bridged 5-substituted furo [2,3- d ]pyrimidine and 6-substituted pyrrolo [2,3- d ]pyrimidine analogs .
Reactions at the Benzylic Position
The compound can undergo reactions at the benzylic position . These reactions include free radical bromination and nucleophilic substitution . The benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Photoactive Compound Synthesis
“Methyl 4-(3-bromopropyl)benzoate” can also be used in the synthesis of photoactive compounds . These compounds have the ability to absorb light and undergo a physical or chemical change. They have applications in various fields such as solar energy conversion, photodynamic therapy, and molecular electronics .
Safety and Hazards
“Methyl 4-(3-bromopropyl)benzoate” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Wirkmechanismus
Target of Action
Methyl 4-(3-bromopropyl)benzoate is a chemical compound that is often used in organic synthesis. It’s known that brominated compounds like this one can participate in various organic reactions, targeting different functional groups depending on the reaction conditions .
Mode of Action
The mode of action of Methyl 4-(3-bromopropyl)benzoate is primarily through its bromopropyl group. This group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . Additionally, the compound can participate in Suzuki-Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds . In these reactions, the bromine atom is replaced by an organoboron reagent .
Biochemical Pathways
For instance, they can participate in electrophilic aromatic substitution reactions, which are key steps in many biochemical pathways .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 2.84 , suggesting that it may have good bioavailability.
Result of Action
As a brominated compound, it can participate in various organic reactions, potentially leading to the formation of new compounds with different properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-(3-bromopropyl)benzoate. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound should be stored in a dry, room temperature environment to maintain its stability .
Eigenschaften
IUPAC Name |
methyl 4-(3-bromopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHPVAWXMHRICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445130 | |
| Record name | Methyl 4-(3-bromopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-bromopropyl)benzoate | |
CAS RN |
113100-86-0 | |
| Record name | Methyl 4-(3-bromopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



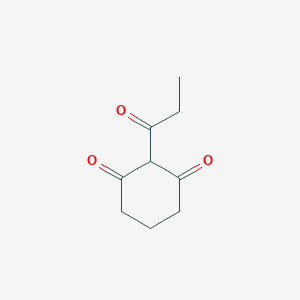

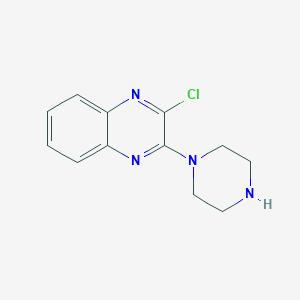

![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B180685.png)

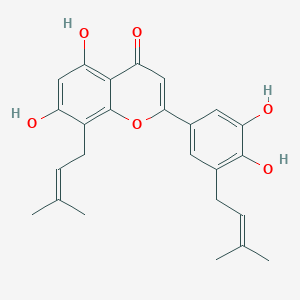

![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)
